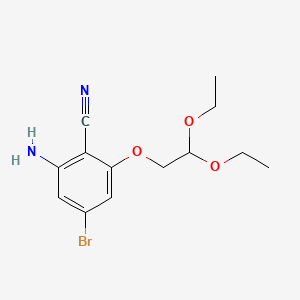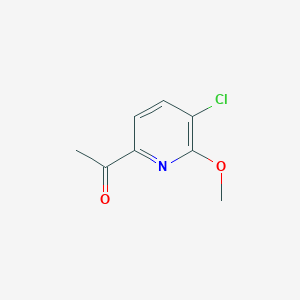
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile is an organic compound with the molecular formula C13H17BrN2O3. This compound is characterized by the presence of an amino group, a bromine atom, and a benzonitrile moiety, along with two ethoxy groups attached to the benzene ring. It is a pale-yellow to yellow-brown solid at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by the introduction of the amino group and the benzonitrile moiety. The ethoxy groups are then added through etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound with high purity suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can modify the benzonitrile moiety.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted benzonitriles, nitro derivatives, and complex aromatic compounds with various functional groups .
Applications De Recherche Scientifique
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular functions, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-bromobenzonitrile: Lacks the ethoxy groups, making it less soluble in organic solvents.
2-Amino-4-bromophenol: Contains a hydroxyl group instead of the nitrile moiety, leading to different reactivity and applications
Uniqueness
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile is unique due to the presence of both ethoxy groups and the benzonitrile moiety, which confer specific solubility and reactivity properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Propriétés
Formule moléculaire |
C13H17BrN2O3 |
|---|---|
Poids moléculaire |
329.19 g/mol |
Nom IUPAC |
2-amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile |
InChI |
InChI=1S/C13H17BrN2O3/c1-3-17-13(18-4-2)8-19-12-6-9(14)5-11(16)10(12)7-15/h5-6,13H,3-4,8,16H2,1-2H3 |
Clé InChI |
PVBHRNBLTDUTSW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(COC1=CC(=CC(=C1C#N)N)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)




![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)

![Bis[4-(trifluoromethoxy)benzoyl] Peroxide](/img/structure/B13665695.png)

![(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide](/img/structure/B13665707.png)


![Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13665725.png)
